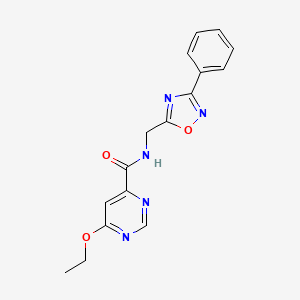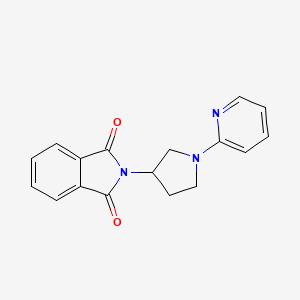
2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of related compounds, such as 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione, have been detailed, showcasing methods for structural determination through NMR, DSC, DTA, TGA, UV–vis-NIR spectroscopic techniques, and X-ray diffraction. These studies highlight the compound's good transparency in the UV, visible, and NIR region, hinting at potential applications in nonlinear optics (NLO) due to its specific structural features and intermolecular interactions, as analyzed through Hirshfeld surface analysis (Prathap et al., 2017).
Biological Activities
Research into phthalimide derivatives, closely related to the compound , has revealed their potential in inhibiting tyrosinase, an enzyme involved in melanin production. A study found that certain derivatives exhibited higher tyrosinase inhibitory activity compared to the standard inhibitor, arbutin, suggesting potential uses in treating hyperpigmentation disorders (Then et al., 2018).
Chemosensor Applications
Another study focused on a phthalimide-based chemosensor for selective detection of Cu(II) ions in aqueous media. This research demonstrates the compound's utility in environmental monitoring and analytical chemistry, highlighting its specific interaction with copper ions leading to a colorimetric change, which is crucial for detecting metal contamination in various settings (Patil et al., 2019).
Photophysical Properties
Investigations into the photophysical properties of pyrimidine-phthalimide derivatives have shown that such compounds exhibit solid-state fluorescence and positive solvatochromism. These features are attributed to their twisted geometries and push-pull electronic effects, making them promising candidates for developing colorimetric pH sensors and logic gates (Yan et al., 2017).
Propiedades
IUPAC Name |
2-(1-pyridin-2-ylpyrrolidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16-13-5-1-2-6-14(13)17(22)20(16)12-8-10-19(11-12)15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJMDMNGLZYDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[cyano(2-fluorophenyl)methyl]-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B2727671.png)
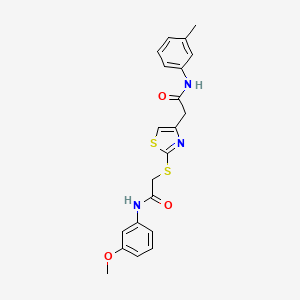
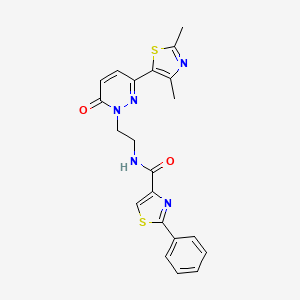
![7-(2-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2727681.png)
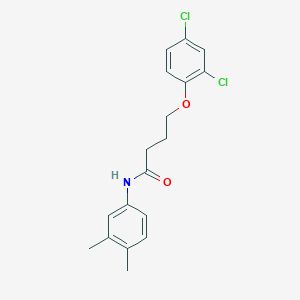
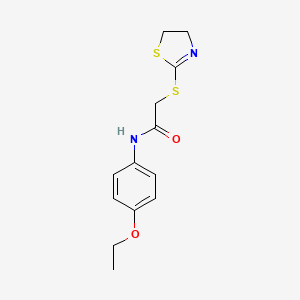
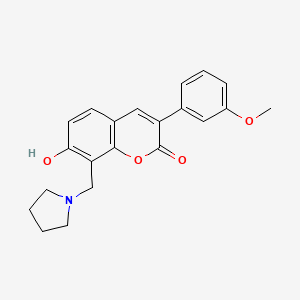
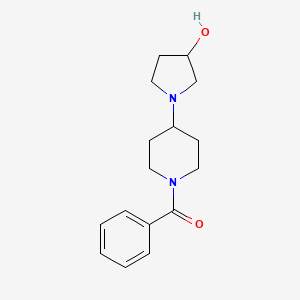
![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)
![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2727689.png)
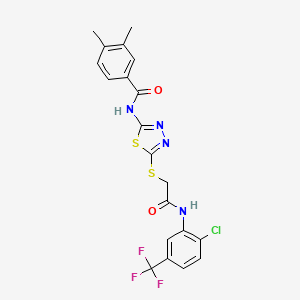
![N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2727691.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727692.png)
